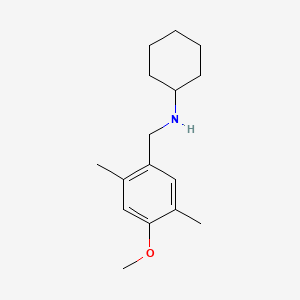
N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine (also known as NMDBC) is an organic compound with a cyclohexane ring structure. It is a derivative of cyclohexanamine, an important intermediate in organic chemistry. NMDBC has become a popular research compound due to its unique properties and potential applications in medicine and science.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with cyclohexylamine, followed by reduction of the resulting imine to yield the final product.
Starting Materials
4-methoxy-2,5-dimethylbenzaldehyde, cyclohexylamine, reducing agent (such as sodium borohydride or lithium aluminum hydride), solvent (such as ethanol or tetrahydrofuran), acid (such as hydrochloric acid or sulfuric acid), base (such as sodium hydroxide or potassium carbonate)
Reaction
Step 1: 4-methoxy-2,5-dimethylbenzaldehyde and cyclohexylamine are mixed together in a solvent, such as ethanol or tetrahydrofuran, and stirred at room temperature for several hours to form an imine., Step 2: The imine is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, in the presence of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, respectively., Step 3: The resulting N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is isolated and purified using standard techniques, such as filtration, washing, and recrystallization.
科学的研究の応用
NMDBC has a variety of scientific research applications. It is used in the synthesis of other organic compounds, such as amino acids and peptides. It is also used in the synthesis of pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory drugs. Additionally, NMDBC is used in the synthesis of materials for medical devices, such as catheters and stents.
作用機序
NMDBC acts as a nucleophile, forming a covalent bond with the electrophilic center of the substrate molecule. This reaction leads to the formation of a new molecule, with the NMDBC molecule acting as the leaving group. The reaction can be reversed, allowing for the synthesis of a variety of organic compounds.
生化学的および生理学的効果
NMDBC has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of lipids and carbohydrates. Furthermore, NMDBC has been shown to act as an anti-inflammatory agent, and it has been shown to have anti-cancer activities.
実験室実験の利点と制限
NMDBC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a high purity. Additionally, it can be used in a variety of reactions and can be used to synthesize a variety of organic compounds. However, there are some limitations to using NMDBC in laboratory experiments. It is not very soluble in water, and it can be difficult to work with in aqueous solutions. Additionally, it is not very stable in air, and it can decompose over time.
将来の方向性
NMDBC has a variety of potential future directions. It could be used in the synthesis of new drugs and materials for medical devices. Additionally, it could be used in the synthesis of new catalysts and enzymes. Furthermore, it could be used in the synthesis of new materials for energy storage and conversion. Finally, it could be used in the synthesis of new materials for the electronics industry.
特性
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12-10-16(18-3)13(2)9-14(12)11-17-15-7-5-4-6-8-15/h9-10,15,17H,4-8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPXHXPLAWJIAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354501 |
Source


|
| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |
CAS RN |
356091-93-5 |
Source


|
| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

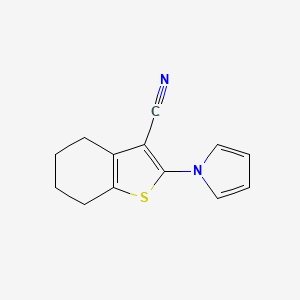
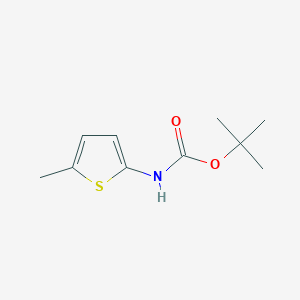
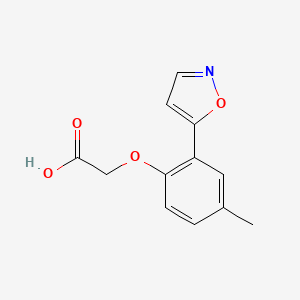
![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)
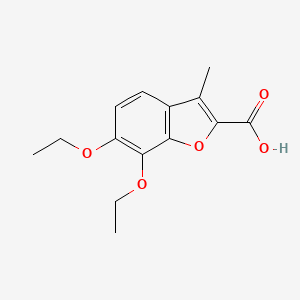
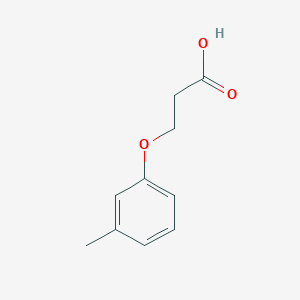
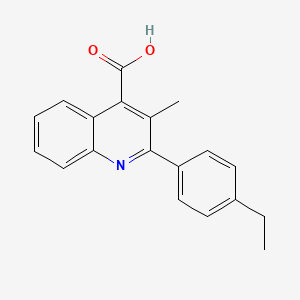
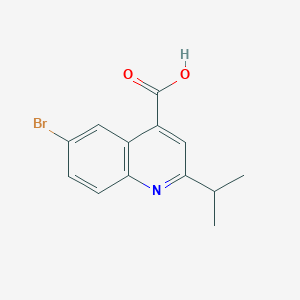
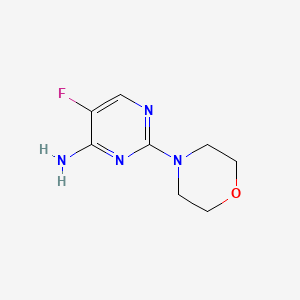
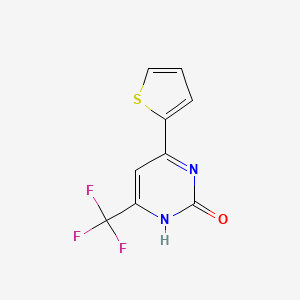
![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)
![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

